

Technical Data Profile: 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid

Cat. No.: B1318840

[Get Quote](#)

CAS Number: 889939-77-9

Disclaimer: This document summarizes publicly available information. Detailed experimental protocols, biological activity, and safety data for this compound are not extensively published. This profile is intended for informational purposes for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This section details the fundamental physicochemical properties of **4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid**. The data is compiled from various chemical supplier databases.

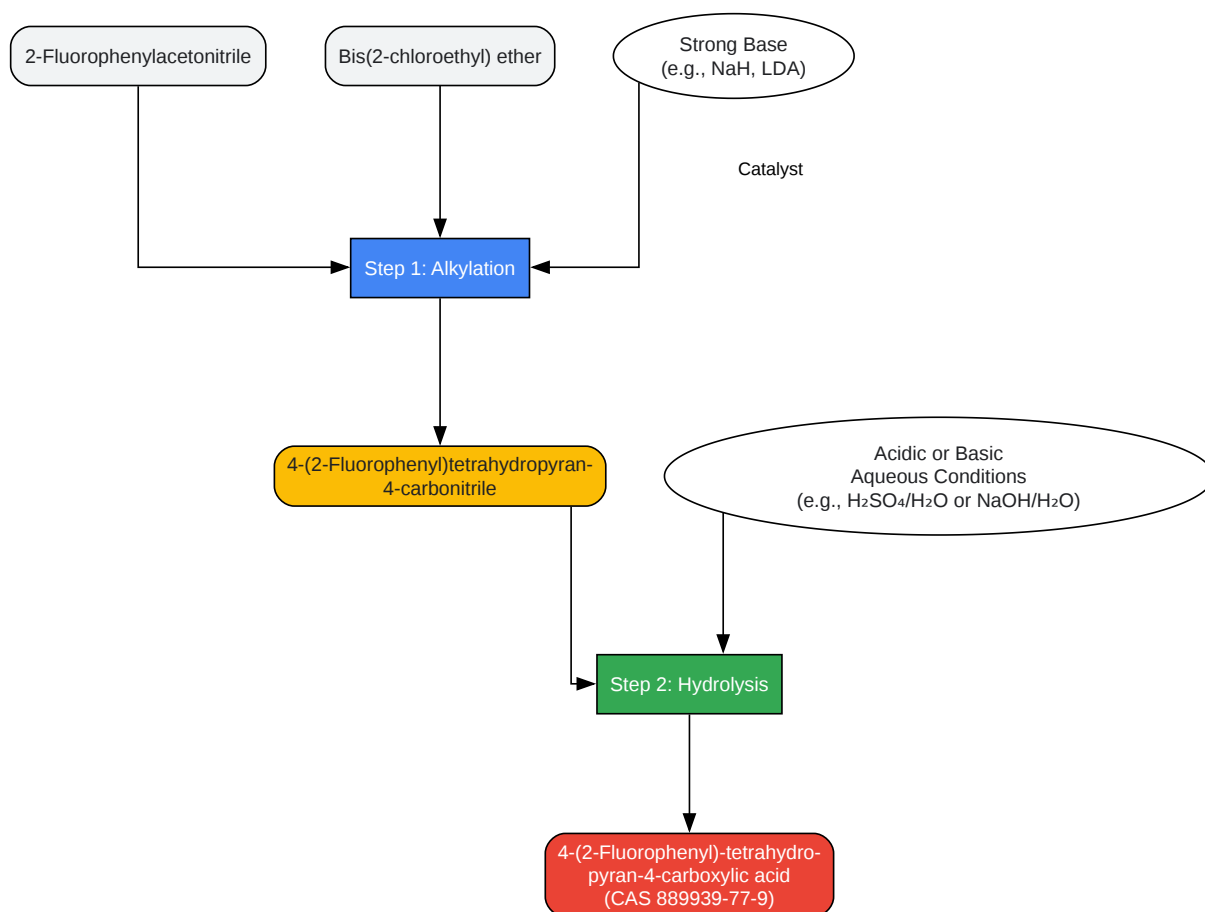
Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₃ FO ₃	[1]
Molecular Weight	224.23 g/mol	[1]
IUPAC Name	4-(2-fluorophenyl)oxane-4-carboxylic acid	
Synonyms	4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid	[2]
CAS Number	889939-77-9	[1][3][4]
MDL Number	MFCD08445765	[1]
Physical Appearance	Not specified (likely a solid)	
Hazard Classification	Irritant	[1]

Availability

4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid is available from several commercial suppliers as a research chemical or building block for organic synthesis.[1][3][4] It is often listed under "Building Blocks," specifically within categories like benzoic acids or fluorinated phenyl derivatives.[1]

Conceptual Synthesis Workflow

While a specific, detailed experimental protocol for the synthesis of CAS 889939-77-9 is not publicly available, a plausible synthetic route can be conceptualized based on established organic chemistry principles for related structures. The following workflow illustrates a potential two-step synthesis starting from common laboratory reagents.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of 4-(2-Fluorophenyl)-tetrahydro-pyran-4-carboxylic acid.

Hypothetical Experimental Protocols

The following are generalized, hypothetical protocols for the conceptual workflow described above. These are not validated procedures for this specific compound and must be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile (Alkylation)

Objective: To perform a double alkylation on 2-fluorophenylacetonitrile with bis(2-chloroethyl) ether to form the tetrahydropyran ring.

Methodology:

- A solution of 2-fluorophenylacetonitrile in an anhydrous aprotic solvent (e.g., THF, DMF) is prepared in a reaction vessel under an inert atmosphere (e.g., Nitrogen, Argon).
- The solution is cooled (e.g., to 0 °C or -78 °C), and a strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA)) is added portion-wise to deprotonate the benzylic carbon, forming a carbanion.
- Bis(2-chloroethyl) ether is added to the reaction mixture, potentially dropwise, to control the reaction temperature.
- The reaction is allowed to warm to room temperature and stirred until completion, which should be monitored by an appropriate technique (e.g., TLC, GC-MS).
- Upon completion, the reaction is carefully quenched with water or a saturated ammonium chloride solution.
- The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
- The crude intermediate may require purification by column chromatography or distillation.

Step 2: Synthesis of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid (Hydrolysis)

Objective: To hydrolyze the nitrile functional group of the intermediate to a carboxylic acid.

Methodology:

- The intermediate, 4-(2-fluorophenyl)tetrahydropyran-4-carbonitrile, is dissolved in a suitable solvent.
- For acidic hydrolysis: An aqueous solution of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) is added. The mixture is heated to reflux and maintained at that temperature for several hours.
- For basic hydrolysis: An aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added. The mixture is heated to reflux for several hours. If basic hydrolysis is used, an acidic workup is required in the subsequent step.
- The reaction progress is monitored (e.g., by TLC or LC-MS) until the starting material is consumed.
- After cooling to room temperature, if basic hydrolysis was used, the solution is acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt, precipitating the carboxylic acid product.
- The solid product is collected by filtration, washed with cold water, and dried under vacuum. If the product does not precipitate, it can be extracted with an organic solvent.
- Further purification can be achieved by recrystallization from an appropriate solvent system.

Potential Applications and Research Context

While no specific biological activities are reported for **4-(2-fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid** itself, its structural motif is common in medicinal chemistry. The tetrahydropyran ring is a prevalent scaffold in many biologically active compounds and approved drugs, valued for its favorable metabolic stability and ability to modulate physicochemical properties like solubility. Phenyl-substituted carboxylic acids are also key

pharmacophores in various drug classes. Therefore, this compound serves primarily as a building block for the synthesis of more complex molecules for drug discovery programs, potentially targeting a wide range of biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters - Google Patents [patents.google.com]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]
- 4. ijprajournal.com [ijprajournal.com]
- To cite this document: BenchChem. [Technical Data Profile: 4-(2-Fluoro-phenyl)-tetrahydropyran-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318840#4-2-fluoro-phenyl-tetrahydro-pyran-4-carboxylic-acid-cas-number-889939-77-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com